3-[(1-Naphthyloxy)methyl]piperidine 3-[(1-Naphthyloxy)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 738521-25-0
VCID: VC2987641
InChI: InChI=1S/C16H19NO/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13/h1-3,6-9,13,17H,4-5,10-12H2
SMILES: C1CC(CNC1)COC2=CC=CC3=CC=CC=C32
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol

3-[(1-Naphthyloxy)methyl]piperidine

CAS No.: 738521-25-0

Cat. No.: VC2987641

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

3-[(1-Naphthyloxy)methyl]piperidine - 738521-25-0

Specification

CAS No. 738521-25-0
Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
IUPAC Name 3-(naphthalen-1-yloxymethyl)piperidine
Standard InChI InChI=1S/C16H19NO/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13/h1-3,6-9,13,17H,4-5,10-12H2
Standard InChI Key LWERMZWBMPYHNO-UHFFFAOYSA-N
SMILES C1CC(CNC1)COC2=CC=CC3=CC=CC=C32
Canonical SMILES C1CC(CNC1)COC2=CC=CC3=CC=CC=C32

Introduction

Chemical Properties

Structural Characteristics

3-[(1-Naphthyloxy)methyl]piperidine features a piperidine ring with a naphthyloxy group attached at the 3-position via a methyl bridge. The free base has a molecular formula of C16H19NO, while its hydrochloride salt form has a formula of C16H20ClNO . The structure contains several key functional groups, including the tertiary amine of the piperidine, the ether linkage connecting the piperidine to the naphthalene, and the aromatic naphthalene system.

Physical Properties

The physical properties of 3-[(1-Naphthyloxy)methyl]piperidine and its hydrochloride salt are summarized in Table 1 below:

Table 1: Physical Properties of 3-[(1-Naphthyloxy)methyl]piperidine and its Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular FormulaC16H19NOC16H20ClNO
Molecular Weight241.33 g/mol277.79 g/mol
CAS NumberNot specified28559-36-6
Physical StateNot specifiedSolid
AppearanceNot specifiedNot specified
SolubilityNot specifiedNot specified

The hydrochloride salt form has been more extensively documented in chemical databases and research literature compared to the free base .

Spectroscopic Properties

  • IR spectroscopy: Characteristic bands corresponding to C-O-C ether linkages (typically around 1200-1300 cm⁻¹), aromatic C=C stretching (approximately 1600-1650 cm⁻¹), and tertiary amine functional groups

  • UV-Vis spectroscopy: Absorption maxima typical of naphthalene derivatives, usually in the 270-330 nm range with high extinction coefficients due to the extended aromatic system

  • NMR spectroscopy: ¹H-NMR signals corresponding to the piperidine ring protons, methylene bridge protons, and the characteristic pattern of naphthalene aromatic protons

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-[(1-Naphthyloxy)methyl]piperidine and its hydrochloride salt typically involves the reaction between 1-naphthol and an appropriately functionalized piperidine derivative. The general synthetic approach for preparing the hydrochloride salt would typically include:

  • Reaction of 1-naphthol with a piperidine derivative containing a reactive group at the 3-position to establish the ether linkage

  • Purification of the resulting free base

  • Conversion to the hydrochloride salt by treatment with hydrochloric acid

For related compounds described in the literature, a common synthetic pathway involves the reaction of naphthalene derivatives with chloromethyloxirane to form an oxirane intermediate, which subsequently reacts with various amines including piperidine derivatives . This approach could potentially be adapted for the synthesis of 3-[(1-Naphthyloxy)methyl]piperidine by using appropriate starting materials and reaction conditions.

Structural Analogs and Derivatives

Several structural analogs related to 3-[(1-Naphthyloxy)methyl]piperidine have been reported in the literature, including:

  • Compounds with variations in the piperidine ring, such as 4-methylpiperidine derivatives

  • Compounds with the naphthyloxy group attached at different positions of the piperidine ring

  • Derivatives with the oxygen connection at the 2-position of the naphthalene ring rather than the 1-position

  • Analogs where other heterocyclic amines replace the piperidine ring, such as pyrrolidine, morpholine, and imidazole derivatives

These structural variations can significantly impact the chemical properties and biological activities of the compounds, providing opportunities for structure-activity relationship studies in drug discovery efforts.

Applications and Uses

Research Applications

3-[(1-Naphthyloxy)methyl]piperidine and its derivatives have potential applications in various research contexts:

  • As building blocks for the synthesis of more complex medicinal chemistry compounds

  • As model compounds for studying structure-activity relationships

  • In the development of new pharmaceutical agents

  • As chemical tools for investigating biological mechanisms and pathways

The compound's unique structural features make it valuable for exploring the effects of combining naphthalene and piperidine moieties in a single molecule, potentially leading to insights into molecular recognition, receptor binding, and other biochemical processes.

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